molecular formula C11H6Cl2N2O3 B183573 2-(2,4-Dichlorophenoxy)-5-nitropyridine CAS No. 28232-31-7

2-(2,4-Dichlorophenoxy)-5-nitropyridine

Cat. No. B183573
CAS RN: 28232-31-7
M. Wt: 285.08 g/mol
InChI Key: SDDZKOFWHYUPRR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-5-nitropyridine, also known as DCNP, is a synthetic chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in cellular signaling pathways. DCNP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of cellular signaling and disease pathogenesis.

Mechanism Of Action

2-(2,4-Dichlorophenoxy)-5-nitropyridine exerts its inhibitory effects on protein tyrosine phosphatases by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the dysregulation of cellular signaling pathways and can have downstream effects on cell growth, differentiation, and survival.

Biochemical And Physiological Effects

2-(2,4-Dichlorophenoxy)-5-nitropyridine has been shown to have various biochemical and physiological effects, including the inhibition of insulin signaling, the modulation of immune cell activation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.

Advantages And Limitations For Lab Experiments

2-(2,4-Dichlorophenoxy)-5-nitropyridine has several advantages as a tool for scientific research, including its potent inhibitory effects on protein tyrosine phosphatases and its ability to modulate cellular signaling pathways. However, it also has limitations, including its potential toxicity and the need for careful handling and disposal of hazardous chemicals.

Future Directions

There are several potential future directions for research involving 2-(2,4-Dichlorophenoxy)-5-nitropyridine, including the identification of novel protein tyrosine phosphatase targets, the development of more potent and selective inhibitors, and the investigation of its therapeutic potential in various disease models. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in scientific research and medicine.

Synthesis Methods

2-(2,4-Dichlorophenoxy)-5-nitropyridine is synthesized through a series of chemical reactions involving the chlorination and nitration of pyridine. The exact synthesis method may vary depending on the specific laboratory protocols used, but the overall process involves the use of hazardous chemicals and requires careful handling and disposal.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-5-nitropyridine has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, cancer biology, and autoimmune diseases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2, which are involved in the regulation of insulin signaling, immune cell activation, and cell growth and differentiation.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDZKOFWHYUPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950953
Record name 2-(2,4-Dichlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-5-nitropyridine

CAS RN

28232-31-7
Record name Pyridine, 2-(2,4-dichlorophenoxy)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028232317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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